2-Oleoyl-sn-glycero-3-phosphocholine

Catalog No.
S660138
CAS No.
22248-65-3
M.F
C26H52NO7P
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oleoyl-sn-glycero-3-phosphocholine

CAS Number

22248-65-3

Product Name

2-Oleoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-3-hydroxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H52NO7P

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3/b13-12-/t25-/m1/s1

InChI Key

SULIDBRAXVDKBU-PTGWMXDISA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

2-Oleoyl-sn-glycero-3-phosphorylcholine; (7R,17Z)-4-Hydroxy-7-(hydroxymethyl)-N,N,N-trimethyl-9-oxo-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide;

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CO)COP(=O)([O-])OCC[N+](C)(C)C

The exact mass of the compound 2-Oleoyl-sn-glycero-3-phosphocholine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-acyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Oleoyl-sn-glycero-3-phosphocholine (CAS 22248-65-3) is a monounsaturated lysophospholipid featuring an oleoyl chain exclusively at the sn-2 position and a free hydroxyl group at the sn-1 position. In contrast to diacyl phosphatidylcholines that form stable bilayers, this lysophosphatidylcholine (LPC) acts as a micelle-forming surfactant with a critical micelle concentration (CMC) in the micromolar range. Commercially, it is procured primarily as a lipidomics standard, a specific substrate for lysophospholipase assays, and a biophysical probe. Because sn-2 acyl chains in LPCs are thermodynamically driven to migrate to the sn-1 position, securing >99% isomerically pure 2-oleoyl LPC is a strict prerequisite for laboratories needing to calibrate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, quantify extraction artifacts, or isolate position-specific enzymatic activities [1].

Substituting 2-oleoyl LPC with its positional isomer, 1-oleoyl-sn-glycero-3-phosphocholine (1-18:1 Lyso PC), or with a diacyl equivalent like POPC, fundamentally compromises analytical and enzymatic workflows. Diacyl PCs form liposomes rather than micelles, drastically altering membrane curvature and protein solubilization kinetics. Furthermore, 1-oleoyl LPC and 2-oleoyl LPC are isobaric and often co-elute in standard chromatography, yet they possess distinct biological roles and MS/MS fragmentation patterns. If a generic or mixed-isomer LPC is used, it becomes impossible to establish accurate retention time baselines or collision energy calibrations for lipidomics. In enzymatic assays, substituting a 2-acyl LPC with a 1-acyl LPC inverts the substrate availability for position-specific enzymes like phospholipase A1 (PLA1), leading to confounded activity readouts [1].

Isomer Stability and Acyl Migration Kinetics

The thermodynamic instability of sn-2 LPCs drives their migration to the sn-1 position, a major artifact in lipid extraction. Quantitative studies demonstrate that acyl migration rates are highly dependent on the acyl chain. When incubated at 37°C in aqueous conditions, 2-oleoyl LPC retains approximately 29% of the sn-2 isomer after 8 hours. In contrast, the saturated 2-palmitoyl LPC (sn-2 16:0 LPC) undergoes faster migration, retaining only 13% of the sn-2 isomer under identical conditions. This quantifiable difference makes 2-oleoyl LPC a more stable monounsaturated standard for modeling acyl migration kinetics compared to saturated analogs [1].

Evidence DimensionIsomer retention (% of sn-2 isomer remaining)
Target Compound Data~29% retention of sn-2 18:1 LPC
Comparator Or Baseline~13% retention of sn-2 16:0 LPC
Quantified Difference2.2-fold higher isomer retention for the oleoyl variant
Conditions8 hours incubation at 37°C in aqueous media

Buyers developing lipid extraction protocols must procure this specific monounsaturated standard to accurately quantify and correct for acyl migration artifacts in biological samples.

Absolute Resistance to PLA1-Mediated Cleavage

Diacyl phosphatidylcholines, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), are susceptible to cleavage by both Phospholipase A1 (PLA1) at the sn-1 position and Phospholipase A2 (PLA2) at the sn-2 position. Because 2-Oleoyl-sn-glycero-3-phosphocholine lacks an esterified fatty acid at the sn-1 position, it is structurally immune to PLA1 hydrolysis. When utilized in multiplexed assays, 2-oleoyl LPC yields 0% PLA1 cleavage products, whereas DOPC yields equimolar or preferential sn-1 cleavage depending on the enzyme. This specificity isolates sn-2 targeted lysophospholipase or acyltransferase activity without cross-reactivity [1].

Evidence DimensionSusceptibility to Phospholipase A1 (PLA1) hydrolysis
Target Compound Data0% PLA1-mediated acyl cleavage (no sn-1 ester present)
Comparator Or BaselineDOPC (diacyl PC) undergoes rapid PLA1 hydrolysis
Quantified DifferenceComplete elimination of PLA1 background activity
ConditionsEnzymatic assay with purified PLA1/PLA2 in buffered aqueous media

Procuring the 2-acyl LPC is mandatory for researchers who need an exclusive substrate to isolate lysophospholipase or LPCAT activity in complex lysates containing competing PLA1 enzymes.

Micellar Phase Behavior vs. Bilayer Formation

The structural geometry of 2-Oleoyl-sn-glycero-3-phosphocholine forces the lipid to self-assemble into micelles rather than the planar bilayers formed by diacyl lipids. While 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) exhibits a critical micelle concentration (CMC) in the low nanomolar range (forming stable liposomes), 2-oleoyl LPC possesses a CMC in the micromolar range, forming highly curved micelles. This property is leveraged in peptide lipidation assays; for example, in the presence of lysophospholipid micelles, peptides like melittin undergo specific acyl transfer reactions that are sterically hindered in flat POPC bilayers [1].

Evidence DimensionCritical Micelle Concentration (CMC) and self-assembly phase
Target Compound DataMicromolar CMC (forms highly curved micelles)
Comparator Or BaselinePOPC (low nanomolar CMC, forms liposomes/bilayers)
Quantified Difference>1000-fold difference in CMC, dictating micellar vs. bilayer phase
ConditionsAqueous buffered solution at physiological pH

Industrial and academic buyers must select this LPC over diacyl PCs when formulating micellar environments for membrane protein solubilization or studying curvature-dependent peptide interactions.

LC-MS/MS Lipidomics Standardization

Where this compound is the right choice: As an isomerically pure sn-2 standard, it is essential for calibrating chromatographic retention times and MS/MS collision energies to distinguish isobaric 1-acyl and 2-acyl LPCs in plasma or tissue extracts, preventing misidentification [1].

Acyl Migration Artifact Quantification

Where this compound is the right choice: Due to its quantifiable isomerization kinetics at physiological pH and temperature, it serves as a precise spike-in control for validating the fidelity of lipid extraction protocols and calculating acyl migration correction factors during sample preparation[1].

Lysophospholipase and LPCAT Enzymatic Assays

Where this compound is the right choice: Its lack of an sn-1 acyl chain makes it an exclusive, zero-background substrate for isolating sn-2 targeted lysophospholipase activity or serving as an acyl acceptor in Lysophosphatidylcholine acyltransferase (LPCAT) high-throughput screens, free from PLA1 interference [2].

Micellar Solubilization and Peptide Lipidation

Where this compound is the right choice: Its micromolar CMC and highly curved micellar structure make it a functional matrix over diacyl PCs for solubilizing specific membrane proteins or facilitating curvature-dependent peptide lipidation reactions that fail in planar bilayers[3].

XLogP3

5.7

Other CAS

22248-65-3

Wikipedia

2-oleoyl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Monoacylglycerophosphocholines [GP0105]

Dates

Last modified: 08-15-2023

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